Diethyl (4-iodophenyl)phosphonate
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Overview
Description
Diethyl (4-iodophenyl)phosphonate is an organic compound with the molecular formula C11H16IO3P. It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring. This compound is a colorless to almost colorless liquid and is used as an important reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodobenzyl bromide with triethyl phosphite under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-iodobenzyl bromide and triethyl phosphite.
Catalyst: A base such as potassium carbonate.
Solvent: Anhydrous tetrahydrofuran (THF).
Conditions: The reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reactants and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles.
Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF).
Major Products
The major products formed from these reactions include various phosphonate esters and derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Diethyl (4-iodophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which diethyl (4-iodophenyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through nucleophilic substitution or cross-coupling reactions. The phosphonate group can interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-bromophenyl)phosphonate
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methylphenyl)phosphonate
Uniqueness
Diethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can enhance its reactivity in cross-coupling reactions compared to its bromine or chlorine analogs. The iodine atom also provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUGCMGRKSORQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)I)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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